molecular formula C9H16N4O4 B5008524 3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane

3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B5008524
M. Wt: 244.25 g/mol
InChI Key: XNLABIJSWHXLRJ-UHFFFAOYSA-N
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Description

“3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C9H16N4O4 . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its IUPAC Standard InChI: InChI=1S/C9H18N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h8-9H,3-7H2,1-2H3 . Further structural analysis can be conducted using X-ray analysis and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. It was found that DPT converted to 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX) immediately at the end of the feeding course; MNX was then gradually nitrolyzed to HMX .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using its molecular weight, which is 154.2526 . Further analysis can be conducted using various techniques such as gas phase ion energetics data and mass spectrum (electron ionization) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 3,7-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane derivatives have been synthesized using the Mannich reaction, highlighting the influence of starting compounds and reaction conditions on the yields (Yarmukhamedov et al., 2005).

  • Structural Analysis : Investigations into the molecular structure, conformation, and behavior under electron impact of this compound and its derivatives have been conducted (Kuznetsov et al., 1990).

Functional Applications

  • Lipid Bilayer Modifiers : Novel derivatives of this compound capable of embedding into liposomal membranes have been synthesized. These compounds can act as molecular switches for stimulus-sensitive liposomal containers (Veremeeva et al., 2019).

  • Stimulus-Sensitive Delivery Systems : Research has demonstrated the potential of this compound-based compounds in designing molecular switches for fast release of compounds from liposomal containers under external stimuli, such as pH changes (Veremeeva et al., 2021).

Conformational Studies

  • Conformational Analysis : Extensive studies on the conformational properties of amides and esters derived from this compound have been carried out to understand their structural characteristics in different environments (Fernández et al., 1992, 1995).

Further Research and Syntheses

Mechanism of Action

The mechanism of action of “3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane” in chemical reactions can be understood through the study of its reactions. For instance, in the nitrolysis of DPT to prepare HMX, it was found that DPT converted to MNX immediately at the end of the feeding course; MNX was then gradually nitrolyzed to HMX .

properties

IUPAC Name

3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-10-4-8(12(14)15)3-9(5-10,13(16)17)7-11(2)6-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLABIJSWHXLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC(C1)(CN(C2)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
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3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
Reactant of Route 6
3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane

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